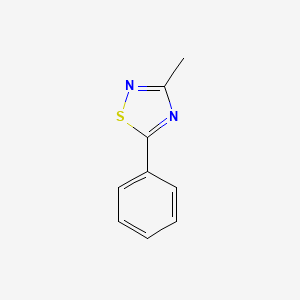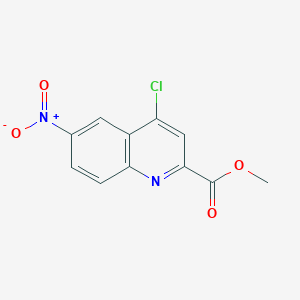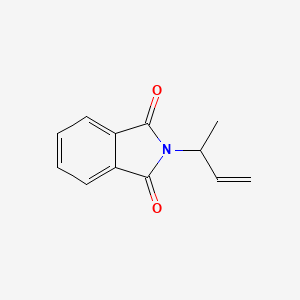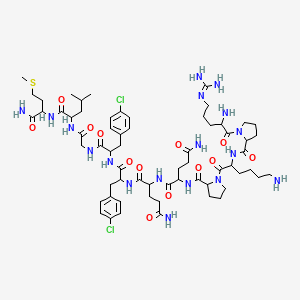
H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe(4-Cl)-DL-Phe(4-Cl)-Gly-DL-Leu-DL-Met-NH2
Übersicht
Beschreibung
The compound “H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe(4-Cl)-DL-Phe(4-Cl)-Gly-DL-Leu-DL-Met-NH2” is a research chemical with the CAS number 73646-81-81. It has a molecular formula of C63H96Cl2N18O13S and a molecular weight of 1416.5 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found.Chemical Reactions Analysis
Information on the chemical reactions involving this compound is not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the sources I found.Wissenschaftliche Forschungsanwendungen
Biochemical Enzyme Studies
Research on peptides similar to the query has contributed to understanding the biochemical properties and mechanisms of enzymes, particularly those involved in peptide cleavage and modification. For instance, a study on the cleavage of substance P, a neuropeptide with a somewhat similar composition, by a post-proline cleaving enzyme from bovine brain, elucidates the enzymatic activity on neuropeptides and its implications for neurotransmitter regulation and enzymatic specificity (Blumberg et al., 1980).
Neuropharmacology and Pain Management
Investigations into peptides with structures akin to the query peptide have advanced the understanding of neuropharmacology, especially in areas like pain management and the modulation of neurotransmitter activity. For example, peptides derived from substance P have been shown to interact with specific receptors, influencing pain perception and offering insights into new analgesic targets (Yang et al., 1985).
Immune Response and Disease Research
Peptides play a crucial role in modulating immune responses and in the development of therapeutic approaches for various diseases. Research on synthetic peptides corresponding to segments of virus proteins, such as the human T-lymphotropic virus, helps in understanding viral infectivity and in developing diagnostic tools (Wang et al., 1986).
Safety And Hazards
Zukünftige Richtungen
The future directions or potential applications of this compound are not provided in the sources I found.
Eigenschaften
IUPAC Name |
2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H96Cl2N18O13S/c1-35(2)31-45(57(91)76-41(53(70)87)25-30-97-3)75-52(86)34-74-54(88)46(32-36-13-17-38(64)18-14-36)80-58(92)47(33-37-15-19-39(65)20-16-37)81-56(90)42(21-23-50(68)84)77-55(89)43(22-24-51(69)85)78-59(93)49-12-8-29-83(49)62(96)44(10-4-5-26-66)79-60(94)48-11-7-28-82(48)61(95)40(67)9-6-27-73-63(71)72/h13-20,35,40-49H,4-12,21-34,66-67H2,1-3H3,(H2,68,84)(H2,69,85)(H2,70,87)(H,74,88)(H,75,86)(H,76,91)(H,77,89)(H,78,93)(H,79,94)(H,80,92)(H,81,90)(H4,71,72,73) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEKEWTXCRYGCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)Cl)NC(=O)C(CC2=CC=C(C=C2)Cl)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H96Cl2N18O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391004 | |
| Record name | AGN-PC-0KRPME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arg-pro-lys-pro-gln-gln-P-chloro-phe-P-chloro-phe-gly-leu-met-NH2 | |
CAS RN |
73646-81-8 | |
| Record name | AGN-PC-0KRPME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide](/img/structure/B1608809.png)
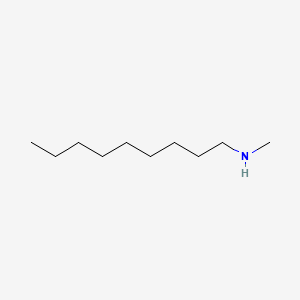
![Ethyl 4-[(6-methyl-3-pyridazinyl)oxy]benzoate](/img/structure/B1608813.png)
![2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline](/img/structure/B1608815.png)
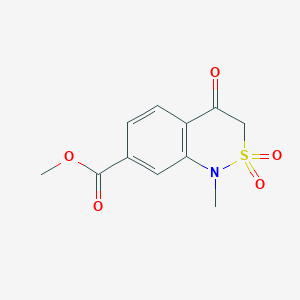

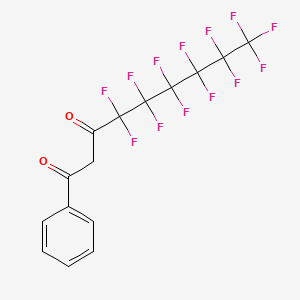

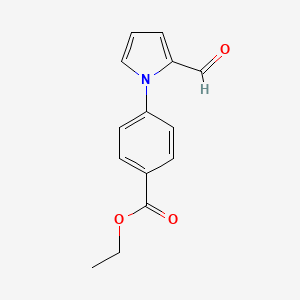
amino]-N-hydroxypropanimidamide](/img/structure/B1608823.png)
